N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C11H11F3N2O4S It is characterized by the presence of an acetamido group, a methanesulfonyl group, and a trifluoroacetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common method includes the acylation of 2-amino-4-(methanesulfonyl)phenyl with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The acetamido and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoroacetamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Acetamido-4-(methanesulfonyl)phenyl]-acetamide
- N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroethanol
Uniqueness
N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57421-06-4 |
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Molecular Formula |
C11H11F3N2O4S |
Molecular Weight |
324.28 g/mol |
IUPAC Name |
N-(2-acetamido-4-methylsulfonylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H11F3N2O4S/c1-6(17)15-9-5-7(21(2,19)20)3-4-8(9)16-10(18)11(12,13)14/h3-5H,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
WBICYKQHOZKDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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